Molecular Weight Increase (+53%) and Hydrogen-Bond Donor Elimination Relative to the Unprotected Spiro[azetidine-3,2'-chroman]-4'-one Core
The tert-butyloxycarbonyl (Boc) group in the target compound increases molecular weight (MW) to 289.33 g/mol, a +53% gain over the unprotected spiro[azetidine-3,2'-chroman]-4'-one (MW 189.21 g/mol). Additionally, the Boc group eliminates the single hydrogen-bond donor present in the core scaffold, reducing the HBD count from 1 to 0. This change also increases TPSA beyond 38.3 Ų and lowers the XLogP3-AA relative to 0.6, potentially enhancing aqueous solubility .
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 289.33 g/mol |
| Comparator Or Baseline | Spiro[azetidine-3,2'-chroman]-4'-one (189.21 g/mol) |
| Quantified Difference | +100.12 g/mol (+53%) |
| Conditions | XLogP3-AA, HBD count, TPSA values calculated by PubChem 2.2 |
Why This Matters
Higher MW and reduced HBD count may improve membrane permeability and reduce off-target binding, a key consideration for CNS drug discovery where lower TPSA and HBD are often correlated with enhanced brain penetration.
- [1] PubChem. Spiro[azetidine-3,2'-chroman]-4'-one (CID 71777992). Computed Properties: Molecular Weight 189.21 g/mol, XLogP3-AA 0.6, HBD Count 1, TPSA 38.3 Ų. https://pubchem.ncbi.nlm.nih.gov/compound/Spiro_azetidine-3_2_-chroman_-4_-one (accessed 2026-05-01). View Source
